1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine
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Overview
Description
The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL})AMINE” is a complex organic molecule that features multiple functional groups, including methoxy, benzodioxole, and oxazole moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their functionalization and coupling. Typical synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxazole Ring: This can be synthesized via cyclization reactions involving nitriles and aldehydes or through the use of specific reagents like tosylmethyl isocyanide (TosMIC).
Coupling Reactions: The final steps would involve coupling the benzodioxole and oxazole intermediates under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole rings can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the oxazole rings would yield amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like safrole and piperonal, which also contain the benzodioxole ring.
Oxazole Derivatives: Compounds like oxaprozin and cloxacillin, which contain the oxazole ring.
Uniqueness
The uniqueness of “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL})AMINE” lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.
Properties
Molecular Formula |
C25H27N3O7 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]methanamine |
InChI |
InChI=1S/C25H27N3O7/c1-29-18-6-4-15(5-7-18)21-11-20(35-28-21)13-26-12-17-10-19(34-27-17)8-16-9-22(30-2)24-25(23(16)31-3)33-14-32-24/h4-7,9,11,19,26H,8,10,12-14H2,1-3H3 |
InChI Key |
JRGLEKCRPGQTFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC |
Origin of Product |
United States |
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